5-Amino-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
5-Amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization, which has been shown to be highly efficient . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosyl chloride, pyridine, carbonyl diimidazoles, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
Scientific Research Applications
5-Amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These interactions disrupt the growth and pathogenicity of bacteria, making it a promising candidate for antibacterial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity and applications.
1,2,5-Oxadiazole: Known for its use in different chemical and biological contexts.
1,3,4-Oxadiazole: Similar to 5-Amino-1,3,4-oxadiazole-2-carboxylate but with variations in substituent groups and resulting properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .
Properties
Molecular Formula |
C3H2N3O3- |
---|---|
Molecular Weight |
128.07 g/mol |
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1 |
InChI Key |
CDCSNJVXRRSDFF-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)[O-] |
Origin of Product |
United States |
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